molecular formula C22H42O3 B116811 3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one CAS No. 104872-07-3

3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one

Cat. No. B116811
M. Wt: 354.6 g/mol
InChI Key: RSOUWOFYULUWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one, also known as 3-HO-PCO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of oxetanones, which are cyclic esters that have been found to exhibit various biological activities.

Mechanism Of Action

The mechanism of action of 3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and chemokines. Additionally, 3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one may induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

Studies have shown that 3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one can reduce inflammation and inhibit the growth of cancer cells and bacteria. The compound has also been found to have a low toxicity profile, which makes it a potential candidate for medical research.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one in lab experiments is its low toxicity profile. This makes it a safer option compared to other compounds that may have adverse effects on cells and tissues. However, one limitation of using 3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one is its limited solubility in water, which may affect its bioavailability in certain experiments.

Future Directions

There are several future directions for the research of 3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one. One potential application is in the development of novel anti-inflammatory drugs. Additionally, the compound may have potential applications in cancer therapy and the treatment of bacterial infections. Further studies are needed to fully understand the mechanism of action of 3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one and its potential applications in medical research.
In conclusion, 3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one is a synthetic compound that has potential applications in medical research. Its anti-inflammatory, anti-tumor, and anti-bacterial properties make it a promising candidate for the development of novel drugs. Further studies are needed to fully understand the mechanism of action of 3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one and its potential applications in medical research.

Synthesis Methods

The synthesis of 3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one involves the reaction of 2-hydroxytridecylamine with 3-bromo-4-hexyl-oxetan-2-one in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and high yields of 3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one.

Scientific Research Applications

3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one has been found to induce apoptosis in cancer cells and inhibit the growth of bacteria.

properties

IUPAC Name

3-hexyl-4-(2-hydroxytridecyl)oxetan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOUWOFYULUWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459637
Record name 3-hexyl-4-(2-hydroxytridecyl)oxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one

CAS RN

104872-07-3
Record name 3-Hexyl-4-(2-hydroxytridecyl)-2-oxetanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104872-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-hexyl-4-(2-hydroxytridecyl)oxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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